1-Benzyl-3-(1-phenylethyl)urea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-3-(1-phenylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-13(15-10-6-3-7-11-15)18-16(19)17-12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJYGVFJXKZXEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of 1 Benzyl 3 1 Phenylethyl Urea
Spectroscopic Techniques for Molecular Elucidation
Spectroscopic methods are fundamental in determining the molecular structure of 1-Benzyl-3-(1-phenylethyl)urea, providing precise information about its atomic composition and connectivity.
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local environment of hydrogen and carbon atoms within a molecule.
For this compound, ¹H NMR data provides detailed insights into the proton environments. rsc.org A spectrum recorded at 400 MHz shows a complex multiplet between δ 7.46 and 7.18 ppm, which corresponds to the fourteen aromatic protons of the benzyl (B1604629) and phenylethyl groups. rsc.org Other key signals include a doublet at δ 4.36 ppm (J = 5.2 Hz) for the two protons of the benzyl methylene (B1212753) group (-CH₂-) and a doublet of doublets for the methine proton (-CH-) of the phenylethyl group. rsc.org The methyl protons (-CH₃) of the phenylethyl group appear as a doublet at δ 1.43 ppm (J = 6.0 Hz). rsc.org
While specific ¹³C NMR data for this compound is not detailed in the available literature, the chemical shifts can be inferred from closely related urea (B33335) derivatives. The most characteristic signal in the ¹³C NMR spectrum of urea derivatives is that of the carbonyl carbon (C=O). For similar N,N'-disubstituted ureas, this signal typically appears in the range of δ 153.5 to 157.5 ppm. nih.gov For example, in 1-benzyl-3-phenylurea (B3047871), the carbonyl carbon resonates at δ 155.8 ppm, while in 1-benzyl-3-p-tolylurea, it appears at δ 156.2 ppm. publish.csiro.au The various aromatic and aliphatic carbons would populate the upfield region of the spectrum, consistent with their respective chemical environments.
¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 7.46 – 7.18 | m | - | 14H, Aromatic protons |
| 4.79 | dd | 13.0, 6.4 | 1H, Phenylethyl -CH- |
| 4.65 | s | - | 1H, Urea -NH- |
| 4.36 | d | 5.2 | 2H, Benzyl -CH₂- |
| 4.30 | t | 6.4 | 1H, Urea -NH- |
| 1.43 | d | 6.0 | 3H, Phenylethyl -CH₃ |
Data sourced from a 400 MHz spectrum. rsc.org
Fourier Transform Infrared Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation. For urea derivatives, the most prominent absorption bands are associated with the N-H and C=O stretching vibrations.
The FTIR spectra of N,N'-disubstituted ureas typically exhibit N-H stretching vibrations (ν(NH)) in the region of 3264–3374 cm⁻¹. nih.gov The precise frequency can indicate the extent of hydrogen bonding. The carbonyl (C=O) stretching vibration (ν(C=O)) is also a strong indicator, generally appearing between 1626 and 1648 cm⁻¹. nih.gov For instance, in 1-phenyl-3-isobutylurea, the IR spectrum shows bands at 3386, 3257 cm⁻¹ (N-H) and 1642 cm⁻¹ (C=O). rsc.org Theoretical and experimental studies on similar aromatic ureas show that different rotational conformations (rotamers) can be distinguished by their N-H stretching frequencies. nih.gov A classical trans conformation of the CONH group results in an N-H band above 3460 cm⁻¹, whereas a conformation where the N-H bond interacts with a nearby aromatic ring via a hydrogen-bond-like interaction shows a band at a lower frequency of 3420-3430 cm⁻¹. nih.gov
Typical IR Absorption Bands for Urea Derivatives
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretch | 3260 - 3380 |
| C-H (aromatic) | Stretch | 3000 - 3100 |
| C-H (aliphatic) | Stretch | 2850 - 3000 |
| C=O (urea) | Stretch | 1625 - 1650 |
| N-H | Bend | 1550 - 1590 |
High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula.
For this compound, the molecular formula is C₁₆H₁₈N₂O. The expected exact mass can be calculated for its protonated form [M+H]⁺. While specific HRMS data for the title compound was not found in the surveyed literature, data for analogous compounds confirms the utility of this technique. For example, the related compound 1-benzyl-3-phenylurea (C₁₄H₁₄N₂O) has a calculated m/z for [M+H]⁺ of 227.1184, with an experimentally found value of 227.1179. publish.csiro.au Similarly, 1-benzyl-3-p-tolylurea (C₁₅H₁₆N₂O) has a calculated m/z of 241.1341 for [M+H]⁺ and a measured value of 241.1347. publish.csiro.au These examples demonstrate the high accuracy of HRMS in confirming the molecular formula of urea derivatives.
HRMS Data for this compound and Related Compounds
| Compound | Molecular Formula | Ion | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|---|
| This compound | C₁₆H₁₈N₂O | [M+H]⁺ | 255.1497 | Not Available | - |
| 1-Benzyl-3-phenylurea | C₁₄H₁₄N₂O | [M+H]⁺ | 227.1184 | 227.1179 | publish.csiro.au |
| 1-Benzyl-3-p-tolylurea | C₁₅H₁₆N₂O | [M+H]⁺ | 241.1341 | 241.1347 | publish.csiro.au |
Solid-State Structural Analysis
The arrangement of molecules in the solid state, including their conformation and intermolecular interactions, is critical to understanding their physical properties.
X-ray Crystallography of Urea Derivatives
While a specific single-crystal X-ray diffraction structure for this compound is not available in the reviewed literature, the crystal structures of numerous related urea derivatives provide a clear picture of the expected solid-state conformation. Urea molecules are planar, and this planarity, along with the presence of hydrogen bond donors (N-H) and acceptors (C=O), strongly influences their packing in the crystal lattice. researchgate.net
In many N,N'-diarylurea derivatives, the two substituent benzene (B151609) rings are observed to be nearly coplanar. nih.gov For instance, in 1-(3-chlorophenyl)-3-(4-nitrophenyl)urea, the dihedral angle between the two phenyl rings is only 8.70°. nih.gov The urea functional group itself provides a rigid and planar core that facilitates ordered packing arrangements. researchgate.net
Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, Resonance Effects)
The solid-state architecture of urea derivatives is dominated by hydrogen bonding. The urea moiety contains two N-H groups (hydrogen bond donors) and a carbonyl oxygen (a hydrogen bond acceptor), leading to predictable and robust intermolecular interactions.
A very common and stable motif is the formation of a centrosymmetric dimer, where two urea molecules are linked by a pair of N–H···O=C hydrogen bonds, forming a characteristic R²₂(8) graph-set motif. researchgate.net These dimers can then act as building blocks for more extended structures, such as one-dimensional chains or two-dimensional sheets, through further hydrogen bonding. nih.gov For example, in 1-(2,3-dichlorophenyl)-3-pivaloylurea, such centrosymmetric dimers are the primary structural feature. researchgate.net
Intramolecular hydrogen bonds are also possible, particularly when suitable acceptor atoms are present on the substituents. researchgate.net In some conformations of aromatic ureas, an N-H group can form a weak intramolecular hydrogen bond with the π-system of an adjacent aromatic ring. nih.govnih.gov Furthermore, resonance effects within the urea functional group (O=C-N) lead to a partial double-bond character in the C-N bonds and delocalization of electron density, which contributes to the planarity of the group and influences the strength and directionality of the hydrogen bonds.
Stereochemical Investigations of 1 Benzyl 3 1 Phenylethyl Urea
Chirality of the 1-Phenylethyl Moiety
The chirality of 1-Benzyl-3-(1-phenylethyl)urea originates from the 1-phenylethyl group. Specifically, the carbon atom bonded to the phenyl group, the methyl group, a hydrogen atom, and the urea (B33335) nitrogen atom is a stereogenic center. The presence of this chiral center means the molecule can exist as two distinct, non-superimposable mirror images known as enantiomers: (R)-1-Benzyl-3-(1-phenylethyl)urea and (S)-1-Benzyl-3-(1-phenylethyl)urea.
These enantiomers are identical in most physical properties, such as melting point and solubility in achiral solvents, but they differ in their interaction with plane-polarized light and with other chiral entities. This distinction is not merely academic; it has profound implications for the molecule's biological activity. For instance, in studies of structurally similar compounds, the stereochemical configuration is a critical determinant of efficacy. Research on 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea, a closely related analogue, demonstrated that the (S)-configuration at the chiral center is crucial for its activity as a complement inhibitor, while the (R)-enantiomer exhibits significantly weaker inhibitory effects. nih.gov This highlights that the specific spatial arrangement of the phenyl and methyl groups on the chiral carbon dictates the molecule's ability to engage in specific molecular recognition events.
Enantiomeric Purity Determination Methodologies
Determining the enantiomeric purity, or enantiomeric excess (ee), of a sample of this compound is essential for understanding its properties and potential applications. Several analytical techniques are employed for this purpose, with chiral High-Performance Liquid Chromatography (HPLC) being a primary method.
Chiral HPLC: This is a direct method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that contains a single enantiomer of a chiral selector. The two enantiomers of the analyte form transient, diastereomeric complexes with the CSP. Due to the different steric and electronic interactions, these complexes have different binding energies, causing one enantiomer to be retained on the column longer than the other, resulting in their separation and allowing for quantification. nih.gov
Indirect HPLC via Diastereomer Formation: An alternative HPLC-based approach involves pre-column derivatization. The enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. nih.gov Unlike enantiomers, diastereomers have different physical properties and can be readily separated using a standard, achiral HPLC column (e.g., C18). nih.gov The relative peak areas of the separated diastereomers correspond to the enantiomeric ratio of the original sample.
NMR Spectroscopy with Chiral Solvating Agents: Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric purity. In the presence of a chiral solvating agent (CSA), the enantiomers of the analyte form rapidly equilibrating, diastereomeric solvates. libretexts.org These transient diastereomeric complexes exist in different magnetic environments, leading to the splitting of otherwise identical NMR signals into two distinct sets—one for each enantiomer. libretexts.org By integrating the signals corresponding to each enantiomer (for example, the distinct methine or methyl proton signals), their relative concentrations can be accurately determined.
| Methodology | Principle | Key Feature | Reference |
|---|---|---|---|
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | Direct separation without derivatization. | nih.gov |
| Indirect HPLC | Conversion of enantiomers into diastereomers using a chiral derivatizing agent, followed by separation on an achiral column. | Uses standard HPLC columns; requires a chemical reaction step. | nih.gov |
| NMR Spectroscopy | Formation of transient diastereomeric complexes with a Chiral Solvating Agent (CSA), causing distinguishable chemical shifts for each enantiomer. | Provides direct quantification from the spectrum without physical separation. | libretexts.org |
Conformational Analysis and Dynamic Properties of Chiral Urea Systems
For N,N'-disubstituted ureas, two primary planar conformations are considered for the substituents relative to the carbonyl group: cis and trans. In the solid state and often in solution, these ureas predominantly adopt a trans,trans arrangement, which minimizes steric hindrance between the substituents and is optimal for forming linear hydrogen-bonded networks. acs.orgresearchgate.net
The system, however, is not static. Chiral urea systems in solution exhibit dynamic properties, including the potential for rotation around the various C-N and C-C bonds, leading to a population of accessible conformations. rsc.org Computational studies on similar phenyl-substituted ureas indicate that while a trans geometry is favored, different low-energy conformations can exist, with relatively low energy barriers for their interchange. researchgate.net This conformational flexibility, coupled with the defined stereochemistry of the 1-phenylethyl group, creates a dynamic yet stereochemically biased molecular scaffold.
| Feature | Description | Consequence | Reference |
|---|---|---|---|
| Urea Planarity | Resonance delocalization gives the C-N bonds partial double-bond character. | Restricted rotation, leading to defined planar conformations. | nih.gov |
| cis/trans Isomerism | Refers to the orientation of substituents on the nitrogen atoms relative to the C=O bond. | The trans,trans conformation is generally the most stable, minimizing steric clash and facilitating intermolecular H-bonding. | acs.orgresearchgate.net |
| Dynamic Properties | The molecule can interconvert between different low-energy conformations through bond rotations. | The molecule possesses conformational flexibility, allowing it to adapt to its environment (e.g., solvent or a receptor binding site). | rsc.org |
Influence of Stereochemistry on Molecular Recognition and Supramolecular Assembly
The fixed chirality of the 1-phenylethyl moiety exerts significant control over the molecule's intermolecular interactions, a phenomenon critical for both molecular recognition and the formation of larger, ordered structures.
Molecular Recognition: This refers to the specific binding between two or more molecules. The hydrogen-bonding capabilities of the urea group—with two N-H donor sites and one C=O acceptor site—make it an excellent motif for binding to complementary functional groups in other molecules, such as biological receptors. nih.gov The chirality of this compound ensures that its interaction with another chiral molecule will be diastereomeric. As seen in related compounds, one enantiomer may fit perfectly into a chiral binding pocket while the other fits poorly or not at all, leading to dramatic differences in biological activity. nih.gov The precise three-dimensional presentation of the benzyl (B1604629) and phenylethyl groups, dictated by the (R) or (S) configuration, is the key to this selective recognition.
Supramolecular Assembly: Beyond one-on-one interactions, urea molecules are well-known for their ability to self-assemble into well-defined supramolecular structures. The primary driving force is the formation of robust and directional N-H···O=C hydrogen bonds. acs.orgjst.go.jp In N,N'-disubstituted ureas, this typically leads to the formation of one-dimensional hydrogen-bonded tapes or chains. acs.org
The stereochemistry of the 1-phenylethyl group plays a crucial role in guiding this assembly process. The chiral information at the stereocenter can be transmitted to the macroscopic level, influencing the packing of these hydrogen-bonded chains. acs.org This is an example of the "sergeant-and-soldiers" principle, where a small number of chiral molecules (the "sergeants") can dictate the preferred chirality of an entire assembly of achiral or racemic molecules ("soldiers"). rsc.org In the case of an enantiomerically pure sample of this compound, the chirality of the side chains can induce a secondary structure, such as a helical twist, in the supramolecular polymer, resulting in the formation of ordered, chiral nanostructures. acs.orgnih.gov
Chemical Reactivity and Transformation Pathways
Thermal Stability and Decomposition Characteristics of Urea (B33335) Derivatives
Theoretical studies on a range of alkyl- and phenyl-ureas indicate that their thermal decomposition is not governed by initial bond fissions. Instead, these compounds predominantly decompose through four-center pericyclic reactions, which lead to the formation of corresponding isocyanates and amines. nih.govacs.org For 1-Benzyl-3-(1-phenylethyl)urea, this would suggest a primary decomposition pathway yielding benzyl (B1604629) isocyanate and 1-phenylethylamine (B125046), or phenyl isocyanate and N-benzyl-1-phenylethylamine, depending on which C-N bond of the urea linkage breaks. The nature of the substituents on the nitrogen atoms plays a crucial role in determining the reaction rate and the specific decomposition products. nih.govacs.orgresearchgate.net
The thermal decomposition of urea itself occurs in stages. The first stage, between 150–252 °C, involves the release of ammonia, followed by the decomposition of the resulting isocyanic acid at 252–402 °C. mdpi.com Substituted ureas, such as 1,3-diphenyl urea (DPU), a model compound for urea linkages in polyurethanes, have been shown to decompose into phenyl isocyanate and aniline (B41778) at temperatures between 350–450 °C with high selectivity. utwente.nl This suggests that N,N'-diarylureas require significant thermal energy to break the urea linkage. Polyureas, which contain multiple urea linkages, generally exhibit thermal stability up to 180–349 °C. acs.org
The following table summarizes the thermal decomposition characteristics of various urea derivatives, providing a comparative context for the expected behavior of this compound.
| Urea Derivative | Decomposition Temperature Range (°C) | Primary Decomposition Products | Reference |
|---|---|---|---|
| Urea | 150–402 | Ammonia, Isocyanic acid | mdpi.com |
| 1,3-Diphenyl Urea | 350–450 | Phenyl isocyanate, Aniline | utwente.nl |
| Polyureas | 180–349 | Varies based on monomer units | acs.org |
| Urea-Formaldehyde Resins | 100–360 | Various degradation products | researchgate.net |
Rearrangement Reactions Involving Urea Linkages (e.g., Curtius, Lossen, Hofmann)
Rearrangement reactions such as the Curtius, Lossen, and Hofmann rearrangements are fundamental transformations in organic synthesis, often proceeding through an isocyanate intermediate. nih.govresearchgate.net These reactions are pivotal for the synthesis of amines, carbamates, and ureas themselves. nih.govwikipedia.org
The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be trapped by various nucleophiles. wikipedia.orgnumberanalytics.com If an amine is used as the nucleophile, a urea derivative is formed. wikipedia.org This reaction is known for its tolerance of a wide range of functional groups and proceeds with complete retention of stereochemistry. nih.gov
The Lossen rearrangement proceeds from hydroxamic acids, which are activated to form an O-acyl or O-sulfonyl derivative. Subsequent treatment with a base generates an isocyanate, which can then react with amines to yield ureas. researchgate.net
The Hofmann rearrangement begins with a primary amide, which is treated with a halogen (like bromine) and a strong base. This process also generates an isocyanate intermediate that can be subsequently reacted to form ureas. masterorganicchemistry.com A milder version of this rearrangement uses iodosylbenzene as the oxidant. thieme-connect.de
While these rearrangements are typically used to synthesize ureas, their reversible nature under certain conditions could be envisioned as a pathway for the transformation of a pre-formed urea like this compound, although this is not a common application. The stability of the urea linkage generally requires harsh conditions for cleavage, as seen in thermal decomposition studies. utwente.nl
The table below outlines the key features of these rearrangement reactions in the context of urea synthesis.
| Rearrangement | Starting Material | Key Intermediate | Typical Product (with amine nucleophile) | Reference |
|---|---|---|---|---|
| Curtius | Acyl azide | Isocyanate | Urea | wikipedia.orgnumberanalytics.com |
| Lossen | Hydroxamic acid | Isocyanate | Urea | researchgate.net |
| Hofmann | Primary amide | Isocyanate | Urea | masterorganicchemistry.com |
Functionalization and Derivatization Strategies
The functionalization of a molecule like this compound can be approached by targeting several reactive sites: the N-H protons, the aromatic rings, and the benzylic positions.
N-H Functionalization: The protons on the nitrogen atoms of the urea moiety can be substituted. For instance, N-alkylation or N-acylation can be performed to introduce further substituents. The synthesis of unsymmetrical tri- and tetrasubstituted ureas is a well-established field, often involving the reaction of an isocyanate with a disubstituted amine or the sequential substitution of a urea derivative. nih.gov The introduction of a methyl group on one of the urea nitrogens has been shown to disrupt planarity and can affect the molecule's physical properties. nih.gov
Aromatic Ring Functionalization: The two phenyl rings in this compound are susceptible to electrophilic aromatic substitution reactions. Depending on the reaction conditions and the directing effects of the urea and alkyl substituents, various functional groups (e.g., nitro, halo, acyl) can be introduced onto the rings.
Benzylic Functionalization: The benzylic C-H bonds are potential sites for radical or oxidative functionalization, although this might be challenging without affecting other parts of the molecule.
A study on 1-phenyl-3-(1-phenylethyl)urea derivatives explored the structure-activity relationship by introducing various substituents. nih.gov This research demonstrated that modifications on the phenyl ring and the nitrogen atoms significantly influence the biological activity of the compounds. For example, derivatives with an electron-donating group on the right-side phenyl ring showed more potent inhibitory activity in the studied biological system. nih.gov
The following table presents some potential derivatization strategies for urea compounds.
| Reaction Type | Target Site | Potential Reagents | Resulting Derivative | Reference |
|---|---|---|---|---|
| N-Alkylation | Urea N-H | Alkyl halides, Base | N-Alkyl urea | nih.gov |
| N-Acylation | Urea N-H | Acyl chlorides, Acid anhydrides | N-Acyl urea | nih.gov |
| Electrophilic Aromatic Substitution | Phenyl rings | HNO₃/H₂SO₄, Br₂, AlCl₃/Acyl chloride | Substituted aryl urea | N/A |
Supramolecular Chemistry and Self Assembly
Role of Urea (B33335) Group as Hydrogen Bond Donor and Acceptor
The urea functional group is a cornerstone of supramolecular chemistry due to its excellent hydrogen bonding capabilities. The two N-H protons of the urea group in 1-Benzyl-3-(1-phenylethyl)urea can act as hydrogen bond donors. Simultaneously, the carbonyl oxygen (C=O) possesses lone pairs of electrons, enabling it to function as a hydrogen bond acceptor. This dual nature allows for the formation of strong and directional hydrogen bonds, often leading to the creation of well-ordered, one-dimensional hydrogen-bonded chains or tapes. This is a common motif in the crystal structures of many simple urea derivatives.
Formation of Supramolecular Architectures (e.g., Capsules, Polymers, Gels)
The self-assembly of urea derivatives, driven by hydrogen bonding, can lead to a variety of supramolecular architectures. For this compound, the presence of a single urea group would likely favor the formation of linear, polymer-like chains through intermolecular hydrogen bonding.
The formation of more complex structures such as capsules would typically require molecules with multiple urea groups or other complementary binding sites arranged in a specific geometry to create a cavity. There is no evidence to suggest that this compound alone can form such discrete capsules.
However, the formation of gels is a plausible, though unproven, property. If the self-assembled fibrillar networks are capable of entrapping solvent molecules, gelation can occur. The chirality of the 1-phenylethyl group could play a significant role in this process, potentially leading to the formation of helical fibers and, consequently, chiral gels. The interplay between the hydrogen bonding of the urea group and the van der Waals and π-π stacking interactions of the benzyl (B1604629) and phenyl groups would be critical in stabilizing such a gel network.
Mechanism of Aggregation and Fiber Formation in Organic Solvents
The aggregation of this compound in organic solvents would likely be initiated by the formation of hydrogen-bonded dimers, which then extend into one-dimensional chains. The solubility of the compound in a given organic solvent would be a key factor; in non-polar solvents, the propensity for hydrogen bonding and aggregation would be higher.
The subsequent formation of fibers would involve the lateral association of these primary hydrogen-bonded chains. This secondary assembly would be influenced by the aromatic groups. The benzyl and phenyl substituents could engage in π-π stacking interactions, leading to the bundling of the primary chains into larger fibrillar structures. The chirality of the 1-phenylethyl group would likely induce a helical twist in these fibers, a phenomenon commonly observed in the self-assembly of chiral molecules. The specific morphology of the resulting fibers would be dependent on factors such as solvent, concentration, and temperature.
Molecular Recognition Properties of Urea-Based Host Molecules
Urea derivatives are well-known for their ability to act as host molecules in molecular recognition, particularly for anions and other hydrogen bond acceptors. The N-H groups of the urea moiety in this compound can form hydrogen bonds with anions such as halides or carboxylates.
For this compound to function as an effective host, it would likely need to be incorporated into a larger, more pre-organized structure, such as a macrocycle or a cleft-like receptor. As a single molecule, its binding affinity for guests would be expected to be modest in solution due to conformational flexibility and competition from solvent molecules. The chiral nature of the molecule could, in principle, allow for enantioselective recognition of chiral guest molecules, where one enantiomer of the guest is bound more strongly than the other. However, without experimental data, this remains a theoretical possibility.
Catalytic Applications of Urea and Thiourea Derivatives
Organocatalytic Roles of Urea (B33335) and Thiourea (B124793) Moieties
The urea and thiourea functional groups are well-established in the field of organocatalysis. Their ability to form hydrogen bonds allows them to activate substrates, and when incorporated into a chiral scaffold, they can facilitate a wide range of enantioselective transformations.
Bifunctional Catalysts in Asymmetric Transformations
Bifunctional catalysts, which possess both a Brønsted acid (hydrogen-bond donor) and a Brønsted base or other activating group, are a cornerstone of modern asymmetric catalysis. Chiral thiourea and urea derivatives are often employed in this role. researchgate.netmdpi.com The urea moiety's two N-H groups can pre-organize a substrate through hydrogen bonding, while a basic site on the catalyst's framework activates the nucleophile. This dual activation is crucial for achieving high stereoselectivity. However, there is no scientific literature to suggest that 1-Benzyl-3-(1-phenylethyl)urea has been used as a bifunctional catalyst.
Metal-Urea Complex Catalysis
While urea and its derivatives can act as ligands for metal ions, and some of the resulting complexes exhibit catalytic activity, there are no specific reports on the catalytic application of metal complexes involving this compound. The coordination chemistry of urea with various metals like copper, zinc, and ruthenium has been explored, and some complexes have been investigated for catalytic oxidations and other transformations. researchgate.net However, this research has not extended to the specific compound .
Brønsted Acid Activation in Urea Catalysis
In some catalytic cycles, ureas and especially thioureas can act as Brønsted acids to activate electrophiles. researchgate.net The acidity of the N-H protons, enhanced by the electron-withdrawing nature of the carbonyl or thiocarbonyl group, allows for the protonation and subsequent activation of substrates. While this is a known activation mode for this class of compounds, there is no evidence to suggest that this compound has been specifically studied or utilized for its Brønsted acid catalytic properties.
Advanced Theoretical and Computational Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of urea (B33335) derivatives. researchgate.netacs.org These calculations provide detailed information about molecular orbitals, charge distribution, and various reactivity descriptors.
For urea derivatives, DFT methods like B3LYP with a 6-31G** or similar basis set are commonly used to optimize molecular geometries and calculate electronic properties. acs.org Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. acs.org
Studies on analogous urea and thiourea (B124793) compounds show that heteroatoms (N, O, S) and aromatic rings are primary sites of reactivity. researchgate.net For 1-benzyl-3-(1-phenylethyl)urea, the nitrogen and oxygen atoms of the urea moiety, with their high electron density, would be expected to be key centers for interaction. researchgate.net The phenyl and benzyl (B1604629) groups also contribute significantly to the electronic landscape of the molecule.
Ionization Potential (I) : Approximated as I ≈ -EHOMO
Electron Affinity (A) : Approximated as A ≈ -ELUMO
Electronegativity (χ) : χ = (I + A) / 2
Chemical Hardness (η) : η = (I - A) / 2
Electrophilicity Index (ω) : ω = χ² / (2η)
These descriptors, when calculated for similar molecules, provide a quantitative basis for comparing and predicting chemical behavior. researchgate.net For instance, a study on 1-benzyl-3-phenyl-2-thiourea used DFT calculations to identify the thiourea functional group as the main adsorption center in corrosion inhibition processes. researchgate.net
Table 1: Illustrative Quantum Chemical Descriptors for a Related Urea Compound (Note: Data is representative from studies on analogous compounds and not specific to this compound)
| Parameter | Calculated Value (Illustrative) | Significance |
|---|---|---|
| EHOMO | -6.5 eV | Electron-donating ability |
| ELUMO | -1.2 eV | Electron-accepting ability |
| Energy Gap (ΔE) | 5.3 eV | Chemical reactivity and stability |
| Dipole Moment (µ) | 4.5 D | Polarity and intermolecular interactions |
| Electronegativity (χ) | 3.85 | Tendency to attract electrons |
| Chemical Hardness (η) | 2.65 | Resistance to change in electron configuration |
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules, providing detailed insights into conformational flexibility and intermolecular interactions. researchgate.net For a flexible molecule like this compound, with several rotatable bonds, MD simulations can explore its conformational landscape. sigmaaldrich.com
The simulations model the movement of atoms over time by solving Newton's equations of motion, using a force field to describe the potential energy of the system. This allows for the exploration of different conformations and the determination of their relative stabilities. sigmaaldrich.comacs.org Studies on other urea derivatives have shown that they can exist in multiple stable conformations, often characterized by syn and anti arrangements around the C-N bonds of the urea group. sigmaaldrich.com The relative stability of these conformers is influenced by intramolecular hydrogen bonding and steric hindrance between the bulky benzyl and phenylethyl groups. sigmaaldrich.com
MD simulations can also elucidate how this compound interacts with other molecules, such as solvents or biological targets. researchgate.net By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can study solvation effects and the role of solvent in stabilizing certain conformations. The interaction energy between the urea derivative and surrounding molecules can be calculated to understand binding processes. researchgate.net For example, MD simulations have been used to study the approach of inhibitor molecules to a metal surface, providing a dynamic picture of the interaction process. researchgate.net
Table 2: Potential Rotational Barriers in Urea Derivatives (Note: Data is illustrative, based on general findings for urea derivatives, and not specific to this compound)
| Bond | Typical Rotational Barrier (kcal/mol) | Influencing Factors |
|---|---|---|
| Urea C-N Bond | ~10 | Partial double bond character, resonance |
| N-C(sp³) Bond | 2-5 | Steric hindrance from adjacent groups |
| C-C (Aryl-Alkyl) | 1-3 | Size of substituents on the rings |
Computational Approaches to Understanding Catalytic Mechanisms
Computational chemistry, particularly DFT, is extensively used to elucidate the mechanisms of catalyzed reactions. acs.orgunimib.it For reactions where urea derivatives act as catalysts or substrates, computational studies can map out the entire reaction pathway, identify transition states, and calculate activation energies. acs.org
In organocatalysis, bifunctional ureas and thioureas can activate substrates through hydrogen bonding. mdpi.com Computational studies of such systems involve modeling the interaction between the catalyst and the reactants. For instance, in a Michael reaction, a urea-based catalyst can simultaneously activate the nucleophile and the electrophile. DFT calculations can determine the geometry of the pre-reaction complex, the transition state structure, and the energy barrier for the reaction. This provides a detailed understanding of how the catalyst facilitates the reaction and controls its stereoselectivity. mdpi.com
A study on the base-catalyzed intramolecular hydroamidation of propargylic ureas used DFT calculations to propose a plausible reaction mechanism. acs.org The calculations showed that the reaction proceeds through the deprotonation of the urea, followed by an isomerization step to an allenamide intermediate, which then cyclizes. The computed free energy profile helped to identify the most feasible pathway among several possibilities. acs.org Similar approaches could be applied to understand the role of this compound if it were involved in a catalytic cycle, either as the catalyst or the substrate.
Prediction of Supramolecular Assembly Principles
The urea functional group is a well-known motif for directing supramolecular assembly due to its ability to form strong and directional hydrogen bonds. scispace.comrug.nl The two N-H groups act as hydrogen bond donors, and the carbonyl oxygen acts as a hydrogen bond acceptor. This allows urea molecules to form one-dimensional tapes or ribbons, which can further assemble into more complex three-dimensional networks. scispace.com
Computational methods can predict how this compound molecules will self-assemble. Molecular dynamics simulations and DFT can be used to model the aggregation process. scispace.comrug.nl
Dimerization Studies : Calculations can determine the most stable dimer configurations and the corresponding binding energies, identifying the primary hydrogen bonding patterns.
STM imaging of similar self-assembling molecules on surfaces, combined with molecular modeling, has demonstrated that hydrogen bonding between urea groups is the primary driver for the formation of highly ordered monolayers. acs.org Theoretical calculations can help interpret experimental data and build a comprehensive model of the molecular arrangement within these assemblies. acs.org
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
The future synthesis of 1-Benzyl-3-(1-phenylethyl)urea is poised to move away from traditional methods towards more environmentally benign and efficient strategies. Historically, urea (B33335) synthesis has often relied on hazardous reagents such as phosgene (B1210022) and isocyanates, which pose significant safety and environmental concerns. nih.govrsc.orgresearchgate.net Emerging research focuses on greener alternatives that offer higher atom economy, reduced waste, and milder reaction conditions.
Future synthetic development for this compound will likely concentrate on several key areas:
Catalytic Carbon Dioxide Fixation: The use of carbon dioxide (CO₂) as a C1 source is a highly attractive, sustainable approach. Research is ongoing to develop catalytic systems, potentially involving transition metals or organocatalysts, that can efficiently couple benzylamine (B48309), 1-phenylethylamine (B125046), and CO₂ under ambient pressure to form the target urea. acs.org
Phosgene-Free Carbonyl Sources: Alternatives to phosgene, such as diethyl carbonate or N,N'-Carbonyldiimidazole (CDI), are becoming more common. nih.gov One-pot procedures where an amine is first reacted with CDI, followed by the addition of a second amine, present an efficient route that avoids the isolation of reactive intermediates. acs.org
Oxidative and Reductive Carbonylation: Catalytic methods involving the carbonylation of amines are also promising. rsc.org This can involve the oxidative carbonylation of amines using a mixture of carbon monoxide and an oxidant or the reductive carbonylation of related nitro-compounds. rsc.org
Advanced Catalytic Methods: The development of novel catalytic reactions, such as those using hypervalent iodine reagents to mediate the coupling of amides and amines, offers new pathways to unsymmetrical ureas under metal-free conditions. mdpi.comresearchgate.net Furthermore, solvent- and halide-free approaches, for instance through the C-H functionalization of precursor molecules, represent a significant step towards ideal green synthesis. rsc.orgrsc.org
These evolving methodologies aim to create pathways to this compound that are not only safer and more sustainable but also more versatile, potentially allowing for the late-stage functionalization of more complex molecules. mdpi.com
Table 1: Comparison of Traditional and Emerging Urea Synthesis Methodologies
| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages & Future Direction |
|---|---|---|---|---|
| Traditional Method | Amine + Isocyanate | Organic Solvents | High yield, well-established | Use of hazardous/toxic isocyanates. rsc.org |
| Phosgene/Equivalents | Amines + Phosgene/Triphosgene (B27547) | Often requires base | Versatile for symmetrical ureas | Extreme toxicity of phosgene, halide waste. nih.govresearchgate.net |
| Emerging: Catalytic CO₂ Fixation | Amines, CO₂ | Metal or organocatalyst, elevated temp/pressure | Utilizes waste product (CO₂), sustainable | Requires catalyst development, can require high pressure. acs.org |
| Emerging: Safer Carbonyl Sources | Amines, Dialkyl Carbonates, CDI | Often requires heat | Avoids highly toxic reagents | May require longer reaction times or catalysts. nih.gov |
| Emerging: Catalytic C-H Functionalization | Pyridine N-oxides, Cyanamides | Heat, catalyst | High atom economy, solvent/halide-free | Substrate scope can be limited. rsc.org |
| Emerging: Hypervalent Iodine Reagents | Amides, Amines, PhI(OAc)₂ | Mild heat, metal-free | Broad substrate scope, good for late-stage functionalization | Stoichiometric use of iodine reagent. mdpi.comresearchgate.net |
Exploration of Advanced Chiral Applications in Chemical Synthesis
The structure of this compound contains a stereocenter at the 1-phenylethyl position, making it an inherently chiral molecule. This chirality is a key feature that can be exploited in various advanced applications within chemical synthesis, particularly once its enantiomers, (R)- and (S)-1-Benzyl-3-(1-phenylethyl)urea, are synthesized in pure form.
Future research will likely focus on the following chiral applications:
Organocatalysis: Chiral ureas and their thio-analogs have emerged as powerful hydrogen-bond-donating organocatalysts. mdpi.com The two N-H groups of the urea moiety can form bidentate hydrogen bonds to an electrophile, activating it towards nucleophilic attack and controlling the stereochemical outcome of the reaction. Future work would involve testing the enantiopure forms of this compound as catalysts in a range of asymmetric transformations.
Chiral Solvating Agents (CSAs): Enantiomerically pure ureas can serve as chiral solvating agents for the determination of enantiomeric purity of other chiral compounds via NMR spectroscopy. acs.org The formation of transient diastereomeric complexes between the CSA and the analyte enantiomers leads to distinct signals in the NMR spectrum, allowing for quantification. The aromatic rings in this compound could provide crucial π-π stacking interactions to enhance diastereomeric differentiation.
Chiral Stationary Phases (CSPs) for HPLC: The development of new CSPs is critical for analytical and preparative enantioseparations. nih.gov Enantiopure this compound could be covalently bonded to a support like silica (B1680970) gel to create a novel Pirkle-type CSP. nih.gov Its chiral recognition ability would stem from a combination of hydrogen bonding, dipole-dipole, and π-π interactions between the CSP and the analyte enantiomers. nih.gov Research would involve evaluating its performance in separating various classes of racemic compounds. researchgate.nettandfonline.com
Table 2: Prospective Chiral Applications for Enantiopure this compound
| Application Area | Research Objective | Key Interactions | Relevant Analytical Techniques |
|---|---|---|---|
| Asymmetric Organocatalysis | Catalyze reactions (e.g., Michael addition, Friedel-Crafts) with high enantioselectivity. | Bidentate hydrogen bonding to substrate. | HPLC with a chiral column, NMR spectroscopy. |
| Chiral Solvating Agent | Determine the enantiomeric excess (ee) of chiral analytes (e.g., carboxylic acids, alcohols). | Hydrogen bonding, π-π stacking, steric repulsion. | High-resolution NMR spectroscopy (¹H, ¹³C). acs.org |
| Chiral Stationary Phase | Separate racemic mixtures into pure enantiomers for analytical or preparative purposes. | Hydrogen bonding, π-π stacking, dipole-dipole interactions. nih.gov | High-Performance Liquid Chromatography (HPLC). |
Design of New Supramolecular Systems with Tunable Architectures
The urea functional group is an exceptional building block for supramolecular chemistry due to its ability to act as both a strong hydrogen bond donor (N-H) and acceptor (C=O). researchgate.net This allows urea derivatives to self-assemble into well-defined, higher-order structures such as fibers, tapes, and helices, which can entangle to form supramolecular polymers and gels. jst.go.jpskemman.is
Future research on this compound in this area will explore:
Organogel Formation: The balance of hydrogen bonding from the urea core and van der Waals interactions from the benzyl (B1604629) and phenylethyl groups could enable this compound to act as a low-molecular-weight gelator (LMWG), forming thermo-reversible gels in various organic solvents. acs.org Research would focus on studying its gelation ability, and the morphology of the resulting self-assembled fibrillar networks using techniques like scanning electron microscopy (SEM). jst.go.jp
Chirality in Self-Assembly: The chirality of this compound is expected to profoundly influence its self-assembly. Enantiomerically pure samples may form helical fibers with a specific twist, while the racemic mixture could assemble differently, potentially leading to variations in gelation ability and mechanical properties. jst.go.jpskemman.is
Stimuli-Responsive Systems: By incorporating this urea motif into more complex structures, such as bis-urea compounds, researchers can design supramolecular polymers whose properties are tunable. academie-sciences.fr These systems could be designed to respond to external stimuli such as temperature, light, or the addition of specific ions, leading to materials with switchable properties. nih.gov The manipulation of weak intermolecular interactions provides a pathway to create responsive and adaptive materials. academie-sciences.fr
Integration with Emerging Fields in Organic Chemistry and Materials Science
The unique structural and functional attributes of this compound make it a candidate for integration into several emerging fields, bridging fundamental organic chemistry with applied materials science.
Functional Materials: The self-assembly properties of this compound and its derivatives can be harnessed to create functional soft materials. jst.go.jp For example, chiral organogels could be used as templates for the synthesis of chiral inorganic nanoparticles or as media for controlling crystallization processes. Supramolecular polymers based on this urea could lead to materials with unique rheological or adhesive properties. academie-sciences.fr
Metal-Organic Frameworks (MOFs): Urea derivatives can act as guest molecules or even directly participate in the coordination of secondary building units (SBUs) in the synthesis of MOFs. rsc.org The incorporation of a chiral urea like this compound into a MOF structure could be explored as a strategy to impart chirality to the framework, creating novel materials for enantioselective separations or catalysis.
Molecular Recognition and Sensing: The hydrogen-bonding capabilities of the urea group are central to molecular recognition. researchgate.net Building on this, sensors could be designed where the binding of a specific analyte to a receptor containing the this compound motif would trigger a detectable signal, such as a change in color or fluorescence. The chirality of the unit could be exploited for the enantioselective sensing of other chiral molecules. acs.org
Medicinal Chemistry Scaffolding: While outside the scope of direct therapeutic application, the 1-phenyl-3-(1-phenylethyl)urea framework has been identified as a hit in high-throughput screening for bioactive compounds, such as complement inhibitors. nih.gov This highlights the importance of the scaffold and will continue to drive the development of advanced synthetic and analytical methods (as described in 9.1 and 9.2) to create and analyze libraries of related compounds for drug discovery programs.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for modifying 1-Benzyl-3-(1-phenylethyl)urea to enhance complement inhibitory activity?
- Methodological Answer : Structural modifications focus on the side chain length and substituents. Introducing linear alkyl chains (e.g., 5-6 carbons) significantly improves activity, as seen in compounds 7c, 7d, 7k, 7l, and 7o, which showed up to 1,000-fold increased inhibition compared to the lead molecule . Avoid heteroatoms (e.g., oxygen, nitrogen) in the side chain, as they abolish activity due to altered solubility or steric hindrance . Synthesis typically involves urea coupling reactions, with intermediates prepared via nucleophilic substitution or Curtius rearrangements (refer to Scheme 2 in ).
Q. How is the complement inhibitory activity of these urea derivatives initially assessed in vitro?
- Methodological Answer : The fetal complement hemolytic assay is a primary screening tool. This assay measures the compound's ability to inhibit complement-mediated red blood cell lysis, with IC50 values calculated for activity comparison. For example, compound 7l achieved an IC50 of 13 nM, demonstrating potent inhibition . Additional validation includes pathway-specific assays (classical, lectin, alternative) to evaluate C9 deposition without affecting C3/C4 levels, confirming targeted downstream inhibition .
Q. What structural features correlate with improved solubility and potency in this compound class?
- Methodological Answer : Optimal side chain length (5-6 carbons) balances solubility and potency. Longer chains (e.g., 7g, 7h) reduce solubility, rendering compounds inactive . Hydrophobic substituents on the phenyl rings enhance membrane permeability, while polar groups are avoided to prevent solubility issues. Structure-activity relationship (SAR) trends follow: alkane > alkyl > alkynyl > cycloalkane > heterocycloalkane .
Advanced Research Questions
Q. How does this compound inhibit complement activation across multiple pathways without affecting upstream components like C3 and C4?
- Methodological Answer : Mechanistic studies reveal that the compound selectively inhibits terminal complement pathway components, specifically blocking C9 polymerization and membrane attack complex (MAC) formation. This is demonstrated via ELISA-based assays measuring C9 deposition in classical, lectin, and alternative pathways, while C3/C4 cleavage products remain unchanged . Advanced techniques like surface plasmon resonance (SPR) or crystallography could further elucidate binding interactions with complement proteins.
Q. What strategies resolve contradictions in SAR data when structural modifications yield unexpected inactivity?
- Methodological Answer : For inactive analogs (e.g., heteroatom-containing chains), evaluate solubility (via logP measurements) and conformational stability (using molecular dynamics simulations). Poor solubility in compounds like 7g and 7h was linked to aggregation in aqueous media . Synchrotron-based X-ray crystallography or NMR spectroscopy can identify steric clashes or improper binding conformations.
Q. How can researchers optimize in vivo efficacy while minimizing systemic toxicity for therapeutic applications?
- Methodological Answer : Preclinical testing in rodent models (e.g., IC-mediated inflammation) is critical. Compound 7l, with high potency (IC50 = 13 nM), showed efficacy in reducing systemic complement activation in rats . Pharmacokinetic studies should assess bioavailability and half-life, while toxicity screens (e.g., liver enzyme assays, histopathology) identify off-target effects. Prodrug strategies or nanoparticle encapsulation may improve stability and targeting.
Q. What experimental approaches validate the selectivity of urea derivatives for complement inhibition versus off-target immune pathways?
- Methodological Answer : Use multi-plex cytokine profiling to rule out modulation of inflammatory cytokines (e.g., TNF-α, IL-6). Compare inhibition profiles with known complement-specific agents like BCX1470 (a C1s/factor D inhibitor) . RNA sequencing of treated immune cells can identify unintended gene expression changes, ensuring pathway specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
